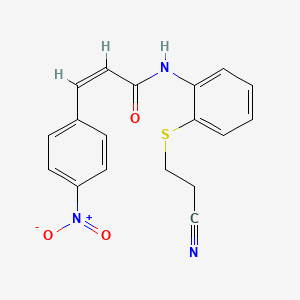
(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide, commonly known as CETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CETA is a member of the acrylamide family and is a yellow crystalline powder. It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The synthesis and characterization of new acrylamide derivatives, including compounds similar to (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide, have been explored for their potential as corrosion inhibitors in nitric acid solutions of copper. Research by Ahmed Abu-Rayyan et al. (2022) indicated these compounds' effectiveness in corrosion protection, achieving efficiencies up to 86.1%. The study utilized chemical and electrochemical methods to demonstrate the compounds' roles as mixed-type inhibitors, supported by theoretical computations and experimental findings through density functional theory (DFT) and Monte Carlo simulations.
Antiproliferative Activity
In another study focusing on the synthesis and characterization of N-(4-nitrophenyl)acrylamide, a compound structurally related to this compound, E. Tanış et al. (2019) investigated the compound's antiproliferative activity. The research included in vitro cytotoxicity studies on HeLa cell lines, revealing a half maximal inhibitory concentration value of 1 mM, suggesting low toxicity on cancer cells and potential for biomedical research applications.
Heavy Metal Ion Uptake
Research on poly(methacrylic acid), poly(acrylamide), and poly(3-acrylamidopropyltrimethyl ammonium chloride) hydrogels, as studied by R. Javed et al. (2018), highlighted their ability to absorb and remove heavy metal ions from aqueous media. These hydrogels' potential for converting absorbed metal ions into metal nanoparticles suggests innovative applications in catalyst system generation for environmental remediation.
Nanoparticle Support for Catalysis
The synthesis of ZnO nanoparticles on zeolites for the degradation of 4-nitrophenol, as researched by M. Khatamian et al. (2012), represents another application. This study demonstrated the nanoparticles' catalytic activity under ambient visible light, offering a promising approach for environmental pollutant degradation.
Drug Delivery Systems
The development of thermoresponsive polymers, such as poly(N-isopropyl acrylamide) for drug delivery applications, was explored by A. Convertine et al. (2004). Their research on controlled polymerization processes highlights the potential for creating responsive drug delivery systems that can be precisely modulated.
Propiedades
IUPAC Name |
(Z)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c19-12-3-13-25-17-5-2-1-4-16(17)20-18(22)11-8-14-6-9-15(10-7-14)21(23)24/h1-2,4-11H,3,13H2,(H,20,22)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVAHYMRPROTKE-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C\C2=CC=C(C=C2)[N+](=O)[O-])SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

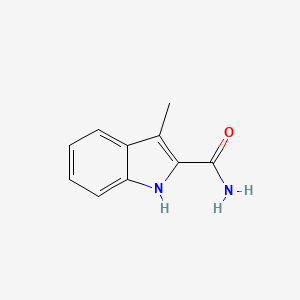
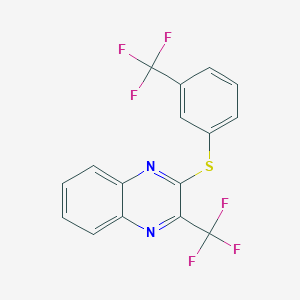
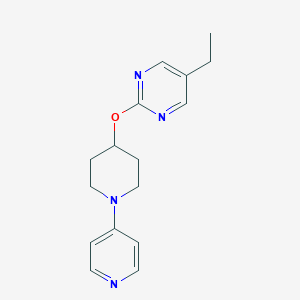
![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)
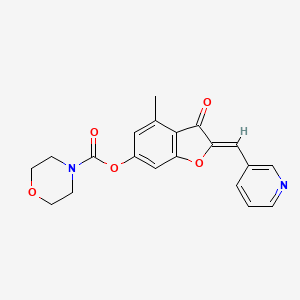
![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2743933.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2743934.png)
![7-Fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2743936.png)
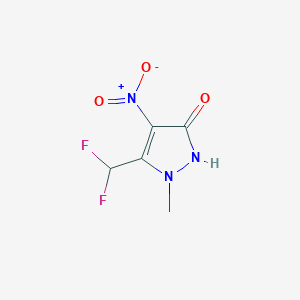

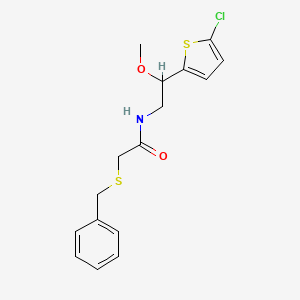
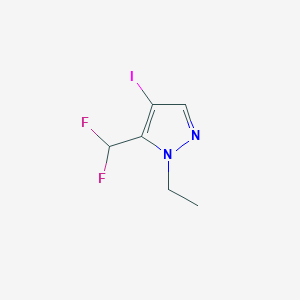
![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)